2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a trifluoromethyl group and an ethenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a trifluoromethyl-substituted acyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the oxadiazole ring.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield epoxides, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.
Scientific Research Applications
2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethenyl group can participate in covalent bonding with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethenyl-5-(trifluoromethyl)furan
- 2-Ethenyl-5-(trifluoromethyl)thiophene
- 3-Pyridinecarboxylic acid, 2-ethenyl-5-(trifluoromethyl)
Uniqueness
2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3F3N2O |
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Molecular Weight |
164.09 g/mol |
IUPAC Name |
2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H3F3N2O/c1-2-3-9-10-4(11-3)5(6,7)8/h2H,1H2 |
InChI Key |
NEAGCXJMLGLNFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN=C(O1)C(F)(F)F |
Origin of Product |
United States |
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